Elastase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

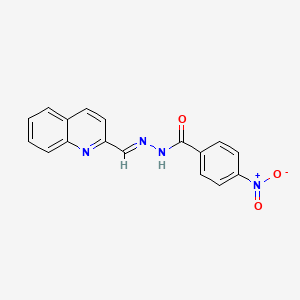

C17H12N4O3 |

|---|---|

Molecular Weight |

320.30 g/mol |

IUPAC Name |

4-nitro-N-[(E)-quinolin-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C17H12N4O3/c22-17(13-6-9-15(10-7-13)21(23)24)20-18-11-14-8-5-12-3-1-2-4-16(12)19-14/h1-11H,(H,20,22)/b18-11+ |

InChI Key |

KKVPQRIQFHIWNN-WOJGMQOQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Elastase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Elastase-IN-1, a potent inhibitor of elastase. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data to support further investigation and application of this compound.

Introduction to Elastase and Its Inhibition

Elastase is a serine protease that degrades elastin, a key protein component of the extracellular matrix responsible for the elasticity of tissues.[1] While essential for processes like wound healing and tissue remodeling, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2][3] Consequently, the development of potent and specific elastase inhibitors is a significant area of therapeutic research.

Human neutrophil elastase (HNE) is a primary target for inhibitor development due to its role in inflammatory processes.[3] A variety of inhibitors have been explored, ranging from endogenous protein inhibitors like α1-antitrypsin to small molecule synthetic compounds.[2] The search for novel, non-toxic, and effective small molecule inhibitors remains an active field of investigation.

Discovery of this compound

This compound, also identified as compound Q11, was discovered during a study focused on the synthesis and evaluation of a series of quinoline-based Schiff base derivatives as potential elastase inhibitors.[4] The research, conducted by Vanjare BD, et al., aimed to explore the therapeutic potential of quinoline analogues.[4]

The discovery process involved the systematic synthesis of a library of thirteen quinoline-united Schiff base derivatives (Q1-Q13). These compounds were then screened for their ability to inhibit porcine pancreatic elastase, a commonly used model enzyme in such studies. Among the synthesized compounds, this compound (Q11) emerged as the most promising candidate, exhibiting significantly higher inhibitory activity than the standard compound, oleanolic acid.[4]

-

Systematic Name: (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide

-

Compound ID: Q11

-

Commercial Name: this compound

-

CAS Number: 678152-73-3

-

Molecular Formula: C₁₇H₁₂N₄O₃

-

Molecular Weight: 320.30 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between quinoline-3-carbaldehyde and 4-nitrobenzohydrazide. This reaction is a common method for the formation of hydrazones. While the specific reaction conditions from the primary discovery paper are not publicly available, a general and representative protocol is provided below based on established methods for similar syntheses.[5]

Materials:

-

Quinoline-3-carbaldehyde

-

4-Nitrobenzohydrazide

-

Ethanol (or another suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of quinoline-3-carbaldehyde and 4-nitrobenzohydrazide in a suitable volume of ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified (E)-N'-(quinolin-3-ylmethylene)-4-nitrobenzohydrazide.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against elastase. The key quantitative data from the initial study are summarized below.

| Compound | Target Enzyme | IC₅₀ (µM) | Standard Compound | Standard IC₅₀ (µM) | Reference |

| This compound (Q11) | Porcine Pancreatic Elastase | 0.897 ± 0.015 | Oleanolic Acid | 13.426 ± 0.015 | [4] |

Kinetic studies were performed to elucidate the mechanism of inhibition of elastase by this compound. The results indicated that this compound acts as a competitive inhibitor of elastase.[4] This mode of inhibition suggests that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

Experimental Protocols for Biological Evaluation

The following is a representative protocol for determining the elastase inhibitory activity of a compound, based on commonly used methods employing a chromogenic substrate.

Principle:

This assay measures the ability of an inhibitor to prevent the elastase-catalyzed hydrolysis of a synthetic substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide. The cleavage of this substrate by elastase releases p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 410 nm.

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Test inhibitor (this compound)

-

Standard inhibitor (e.g., Oleanolic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer to achieve the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

A specific volume of the this compound solution (or standard inhibitor/vehicle control)

-

A specific volume of the elastase solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add a specific volume of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 410 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Conclusion

This compound is a potent, competitive inhibitor of elastase discovered through the systematic screening of a quinoline-based compound library. Its discovery highlights the potential of this chemical scaffold for the development of novel anti-inflammatory agents. The synthetic route to this compound is straightforward, and its biological activity can be reliably assessed using established in vitro assays. This technical guide provides the foundational information necessary for researchers to synthesize, evaluate, and further develop this compound and its analogues for potential therapeutic applications. Further studies are warranted to explore its selectivity against other proteases, its efficacy in cellular and in vivo models of inflammatory diseases, and its pharmacokinetic and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

- 4. Marine-Derived Mycosporine-like Amino Acids from Nori Seaweed: Sustainable Bioactive Ingredients for Skincare and Pharmaceuticals [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Enzyme Specificity of Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target enzyme specificity of two prominent neutrophil elastase inhibitors, Sivelestat and Alvelestat. Due to the lack of specific public information on a compound named "Elastase-IN-1," this guide focuses on these well-characterized inhibitors to provide relevant and detailed information for research and drug development.

Introduction to Neutrophil Elastase and its Inhibition

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of pathogens and the extracellular matrix. However, excessive or unregulated HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and cystic fibrosis. Therefore, the development of specific HNE inhibitors is a key therapeutic strategy for these conditions.

Quantitative Analysis of Inhibitor Specificity

The efficacy and safety of a therapeutic enzyme inhibitor are critically dependent on its specificity for the target enzyme over other related enzymes. High selectivity minimizes off-target effects and potential toxicity. This section provides a quantitative comparison of the inhibitory potency and specificity of Sivelestat and Alvelestat against human neutrophil elastase and a panel of other serine proteases.

| Inhibitor | Target Enzyme | IC50 | Ki | pIC50 | Selectivity Profile |

| Sivelestat | Human Neutrophil Elastase | 44 nM[1] | 200 nM[1] | - | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at 100 μM[1]. |

| Pancreatic Elastase | 5.6 µM[2] | - | - | Approximately 127-fold more selective for neutrophil elastase over pancreatic elastase. | |

| Alvelestat (AZD9668) | Human Neutrophil Elastase | 12 nM[3] | 9.4 nM[3] | 7.9 nM | At least 600-fold more selective for neutrophil elastase over other serine proteases[3]. |

Experimental Protocols for Enzyme Inhibition Assays

Accurate determination of inhibitory constants (IC50, Ki) is fundamental in drug discovery. The following provides a detailed methodology for a typical fluorometric assay used to determine the inhibitory activity of compounds against human neutrophil elastase.

Fluorometric Neutrophil Elastase Inhibition Assay

This protocol is based on the principle that active neutrophil elastase cleaves a specific fluorogenic substrate, resulting in a quantifiable fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's potency.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

-

Test inhibitors (Sivelestat, Alvelestat) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm or ~400/505 nm depending on the substrate[4][5]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in Assay Buffer. The final substrate concentration should be at or below its Km value for accurate determination of competitive inhibition.

-

Prepare a serial dilution of the test inhibitors in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Test inhibitor solution (or vehicle for control wells)

-

HNE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the substrate concentration and its Km value are known.

-

Signaling Pathways and Experimental Workflows

Inhibition of neutrophil elastase can modulate various downstream signaling pathways involved in inflammation and cellular responses. The following diagrams illustrate key pathways affected by HNE and the workflow for assessing inhibitor effects.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase can activate pro-inflammatory signaling cascades. Inhibition of HNE by compounds like Sivelestat can interfere with these pathways.

Caption: Inhibition of Neutrophil Elastase by Sivelestat or Alvelestat can attenuate downstream PI3K/Akt/mTOR and NF-kB signaling pathways.

Experimental Workflow for Assessing Inhibitor Efficacy in a Cell-Based Assay

This workflow outlines the key steps to evaluate the efficacy of a neutrophil elastase inhibitor in a cellular context.

Caption: A typical experimental workflow for evaluating the efficacy of neutrophil elastase inhibitors in a cell-based model.

Conclusion

Sivelestat and Alvelestat are potent and highly selective inhibitors of human neutrophil elastase. Their specificity minimizes the potential for off-target effects, making them valuable tools for research and promising candidates for therapeutic development. The methodologies and pathway information provided in this guide offer a robust framework for scientists and researchers working on the development of novel anti-inflammatory agents targeting neutrophil elastase. The detailed protocols and workflow diagrams serve as a practical resource for designing and executing experiments to characterize the efficacy and mechanism of action of new chemical entities in this class.

References

In Vitro Characterization of an Elastase Inhibitor: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Elastase-IN-1" is not publicly available. This document serves as a comprehensive template, substituting the well-characterized neutrophil elastase inhibitor, Sivelestat , to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for the characterization of novel elastase inhibitors as data becomes available.

Introduction

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in host defense by degrading proteins of engulfed pathogens. However, its dysregulation and excessive activity are implicated in the pathology of various inflammatory diseases, including acute lung injury, cystic fibrosis, and chronic obstructive pulmonary disease (COPD). The development of potent and specific neutrophil elastase inhibitors is therefore a key therapeutic strategy. This guide details the in vitro characterization of Sivelestat, a competitive inhibitor of neutrophil elastase.

Biochemical Profile of Sivelestat

The inhibitory activity of Sivelestat against human neutrophil elastase (HNE) and its selectivity against other related proteases are summarized below.

Table 1: In Vitro Inhibitory Potency of Sivelestat against Human Neutrophil Elastase

| Parameter | Value | Experimental Conditions |

| IC₅₀ | 44 ± 10 nM | HNE (30 nM), Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (100 µM), 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Triton X-100, 30 min pre-incubation |

| Kᵢ | 22 nM | Competitive inhibition model |

Table 2: Selectivity Profile of Sivelestat

| Enzyme | Species | IC₅₀ (µM) |

| Neutrophil Elastase | Human | 0.044 |

| Pancreatic Elastase | Porcine | > 100 |

| Cathepsin G | Human | > 100 |

| Chymotrypsin | Bovine | > 100 |

| Trypsin | Bovine | > 100 |

| Thrombin | Human | > 100 |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Human Neutrophil Elastase (HNE) Inhibition Assay

This spectrophotometric assay quantifies the ability of an inhibitor to block the enzymatic activity of HNE against a chromogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Substrate: Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.05% Triton X-100

-

Inhibitor (e.g., Sivelestat) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

-

Add 88 µL of HNE solution (final concentration 30 nM in Assay Buffer) to all wells except the blank. Add 88 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution (final concentration 100 µM in Assay Buffer).

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Enzyme Selectivity Assays

To assess the specificity of the inhibitor, similar enzymatic assays are performed using a panel of related proteases (e.g., porcine pancreatic elastase, cathepsin G, chymotrypsin, trypsin). The general protocol is similar to the HNE inhibition assay, with modifications to the enzyme, substrate, and buffer conditions as appropriate for each specific protease.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the in vitro characterization of an elastase inhibitor.

Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Neutrophil elastase can induce the transcription of MUC1, a mucin involved in airway inflammation. The signaling cascade leading to this effect is depicted below.[1][2][3]

Conclusion

The in vitro data for Sivelestat demonstrate its potent and selective inhibition of human neutrophil elastase. The provided experimental protocols and workflows offer a robust framework for the characterization of novel elastase inhibitors. Future studies for any new inhibitor, such as a hypothetical "this compound," should follow a similar characterization cascade to establish its biochemical profile and therapeutic potential.

References

Elastase-IN-1: A Technical Deep Dive into Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Elastase-IN-1, a known inhibitor of elastase. This document details the quantitative binding parameters, the experimental methodologies for their determination, and visual representations of the underlying biochemical processes.

Core Binding Affinity and Kinetics Data

This compound, also identified as Compound Q11, demonstrates potent inhibitory activity against elastase. The key quantitative metrics defining its binding affinity and kinetics have been determined through rigorous enzymatic assays. A summary of these parameters is presented below for clear comparison.

| Parameter | Value | Description | Source |

| IC50 | 0.897 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the elastase activity.[1][2][3] | Vanjare BD, et al. (2022) |

| Ki | 0.65 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. | Vanjare BD, et al. (2022) |

| Mechanism of Inhibition | Competitive | This compound binds to the active site of elastase, directly competing with the natural substrate. This mode of inhibition is reversible. | Vanjare BD, et al. (2022) |

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of elastase. This mechanism involves the inhibitor molecule binding reversibly to the active site of the enzyme, the same site where the substrate would normally bind. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The interaction is characterized by the fact that the inhibitor and substrate are in direct competition for the enzyme. An increased concentration of the substrate can overcome the inhibition by outcompeting the inhibitor for binding to the active site.

Experimental Protocols

The determination of the binding kinetics and affinity of this compound was achieved through a specific and reproducible experimental protocol.

Elastase Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of this compound by measuring the enzymatic activity of elastase in its presence and absence. The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of a chromogenic product over time.

Materials:

-

Porcine Pancreatic Elastase (PPE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - Substrate

-

Tris-HCl buffer (pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), in Tris-HCl buffer.

-

Prepare serial dilutions of this compound at various concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of Tris-HCl buffer to each well.

-

Add the elastase solution to all wells except for the blank controls.

-

Add different concentrations of this compound to the test wells. For control wells (100% enzyme activity), add the solvent used to dissolve the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-20 minutes) to allow for binding equilibrium to be reached.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution (SANA) to all wells.

-

Immediately place the microplate in a spectrophotometer and measure the absorbance at 410 nm.

-

Record the absorbance at regular intervals for a defined period (e.g., 10-20 minutes) to monitor the formation of the product, p-nitroaniline.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the mechanism of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines in the presence of different inhibitor concentrations reveals the mechanism of inhibition (for competitive inhibition, the lines intersect on the y-axis). The Ki can be calculated from the slopes of these lines.

-

References

Structural Basis for Elastase-IN-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biochemical basis for the inhibition of elastase by Elastase-IN-1, a potent and competitive inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development efforts in the field of elastase inhibition.

Introduction to Elastase and its Inhibition

Elastases are a class of serine proteases responsible for the breakdown of elastin, a key protein in the extracellular matrix that provides elasticity to tissues. While essential for processes like tissue remodeling and immune response, excessive elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of specific and effective elastase inhibitors is a significant focus of therapeutic research. This compound has emerged as a promising candidate in this area.

Quantitative Data for this compound Inhibition

This compound, also identified as compound Q11 in the primary literature, is a quinoline analogue that demonstrates significant inhibitory activity against elastase. The key quantitative parameters defining its inhibitory potential are summarized below.

| Parameter | Value | Reference |

| IC50 | 0.897 µM | |

| Inhibition Type | Competitive | |

| Molecular Formula | C17H12N4O3 | |

| Molecular Weight | 320.30 g/mol | |

| CAS Number | 678152-73-3 |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the key biochemical and computational assays used to characterize its inhibitory activity.

Synthesis of this compound

This compound, systematically named (E)-N'-((2-chloroquinolin-3-yl)methylene)-4-nitrobenzohydrazide, is synthesized through a condensation reaction. The general procedure is as follows:

Experimental Workflow: Synthesis of this compound

An In-depth Technical Guide on the Preclinical Data of N17350, a Neutrophil Elastase-Based Therapeutic

Disclaimer: Initial searches for "Elastase-IN-1" did not yield information on a specific compound with that name. This guide focuses on N17350 , a preclinical, first-in-class biologic therapeutic inspired by neutrophil elastase (ELANE), developed by Onchilles Pharma. N17350 represents a significant advancement in harnessing the innate immune system to combat cancer.

This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the early preclinical data available for N17350.

Core Concept: The ELANE Pathway in Cancer Therapy

Neutrophils, the most abundant immune cells, can release neutrophil elastase (ELANE) upon activation and cell death.[1] This enzyme has been found to selectively kill cancer cells while sparing healthy ones.[1] N17350 is a next-generation, ELANE-based therapy designed to harness this natural anticancer pathway.[1] The core of this therapeutic approach is the ELANE pathway, a unique cancer-selective killing mechanism that targets a vulnerability present in all cancer cells: elevated levels of histone H1.[2]

Mechanism of Action

The proposed mechanism of action for N17350 involves a multi-step process that leads to immunogenic cell death (ICD) in cancer cells.

-

Selective Targeting and Uptake: N17350 demonstrates enhanced enzymatic activity and increased uptake by cancer cells.[1]

-

CD95 Cleavage: Once inside the cancer cell, N17350 cleaves the CD95 (Fas) death receptor.[1][3]

-

Death Domain Interaction: This cleavage liberates the CD95 death domain, which then interacts with histone H1 isoforms that are elevated in malignant cells.[1][3]

-

Induction of Apoptosis: This interaction initiates a complex cell death program unique to cancer cells, which includes the suppression of cell survival pathways, induction of DNA damage, and increased mitochondrial reactive oxygen species production, ultimately leading to apoptosis.[3]

-

Immune Activation: The death of cancer cells is immunogenic, stimulating an adaptive immune response, including the activation of CD8+ T cells, which can lead to systemic effects against distant tumors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of N17350.

Table 1: In Vitro Efficacy of N17350

| Cancer Type | Cell Lines/Patient Samples | Key Findings | Reference |

| Multiple Solid Tumors | 30 cancer cell lines | Consistent anti-tumor activity | [1] |

| Ovarian, Colon, Breast, Lung, Melanoma, Prostate | 45 patient samples | Broad anti-tumor activity | [1] |

| Ovarian Cancer | Primary cells from chemotherapy-naïve and -experienced patients | Killed cancer cells from all patients tested; well-tolerated by non-cancer cells from the same patients. Maintained efficacy in chemotherapy-resistant cells. | [4][5] |

| Breast Cancer (Metastatic) | 4T1 cell line | Not specified | [4] |

| Colon Cancer | CT26 cell line | Not specified | [3] |

Table 2: In Vivo Efficacy of N17350

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Multiple Solid Tumors | 15 tumor models | Not specified | Consistent monotherapy efficacy | [6] |

| Ovarian Cancer (Patient-derived) | Cell-derived xenograft (CDX) models in nude mice | 2 doses of N17350 (400µ g/100mm ³, intratumoral) | Rapidly regressed tumors; markedly improved efficacy over carboplatin. | [5][7] |

| Metastatic Breast Cancer | 4T1 model | Not specified | Mobilizes anti-tumor immunity; outperforms standard-of-care chemotherapy. | [4] |

| Colon Cancer | CT26 tumor model | Single intratumoral dose | Abrogated tumor growth; maintained tumor-free status upon 90-day rechallenge. 75%-100% of mice became tumor-free. | [3][8] |

Experimental Protocols

While detailed, step-by-step protocols are not available in the public press releases and abstracts, the following sections outline the methodologies used in the key preclinical studies of N17350.

In Vitro Cell Viability Assays

-

Cell Isolation: For studies with patient-derived cells, cancer cells and CD45+ immune cells were isolated from primary tumors of ovarian cancer patients who were either chemotherapy-naïve or had received neoadjuvant chemotherapy.[5]

-

Treatment: Cells were treated with N17350, oxaliplatin, or doxorubicin 24 hours after isolation.[5]

-

Viability Quantification: Cell viability was quantified using Calcein-AM, a fluorescent dye that measures cell membrane integrity.[5][8]

In Vivo Tumor Growth Studies

-

Animal Models:

-

Treatment Administration:

-

Efficacy Assessment: The primary endpoint was the effect on tumor growth, which was quantified over time.[5] In some studies, survival and the presence of metastatic disease were also assessed.[8]

-

Immunophenotyping: In the 4T1 model, the effects on the tumor immune profile were assessed.[5]

Visualizations

Signaling Pathway of N17350

Caption: The proposed signaling pathway of N17350 in cancer cells.

Experimental Workflow for In Vitro Studies

Caption: Workflow for assessing the in vitro cytotoxicity of N17350.

Experimental Workflow for In Vivo CDX Studies

Caption: Workflow for in vivo efficacy studies using patient-derived xenograft models.

References

- 1. Experimental therapy uses innate immunity to fight diverse cancers | Drug Discovery News [drugdiscoverynews.com]

- 2. onchillespharma.com [onchillespharma.com]

- 3. Onchilles Pharma Presents at AACR 2023 New Preclinical Data on N17350, a First-in-Class Immuno-Oncology Drug Candidate with Broad, Potent, and Direct Tumor Killing Activity - BioSpace [biospace.com]

- 4. aijourn.com [aijourn.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. businesswire.com [businesswire.com]

- 7. Onchilles Pharma Presents New Data at AACR 2025 Highlighting N17350, a Next-Generation Cytotoxic Therapeutic Leveraging the ELANE Pathway - BioSpace [biospace.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Elastase-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assay protocol for Elastase-IN-1 , a known inhibitor of elastase. This document includes detailed methodologies, data presentation, and visual diagrams to facilitate the study of this inhibitor in a laboratory setting.

Introduction

Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein in the extracellular matrix. Neutrophil elastase, in particular, is a significant mediator in inflammatory processes and its dysregulation is implicated in various diseases. This compound has been identified as an inhibitor of elastase, making it a valuable tool for research and potential therapeutic development.

Data Presentation

The inhibitory activity of this compound and other common elastase inhibitors is summarized in the table below. This quantitative data is essential for comparative analysis and for designing experiments to study elastase inhibition.

| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Notes |

| This compound | Elastase | 0.897 µM[1][2] | Not Reported | A non-toxic inhibitor. |

| Sivelestat | Human Neutrophil Elastase | 44 nM | 200 nM | A competitive inhibitor used in research for acute lung injury.[3] |

| GW-311616 | Human Neutrophil Elastase | 22 nM | 0.31 nM | A potent and selective inhibitor.[3] |

| Alvelestat (AZD9668) | Neutrophil Elastase | pIC50 of 7.9 nM | 9.4 nM | An orally bioavailable and selective inhibitor. |

| BAY-85-8501 | Human Neutrophil Elastase | 65 pM | Not Reported | A selective and reversible inhibitor.[3] |

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase (NE) is a key player in the inflammatory cascade. Upon neutrophil activation at a site of inflammation, NE is released from azurophilic granules. Extracellularly, it degrades a wide range of proteins, including elastin in the extracellular matrix, which contributes to tissue damage. Furthermore, NE can perpetuate the inflammatory response through various signaling pathways. The diagram below illustrates a simplified signaling pathway of neutrophil elastase leading to tissue injury and inflammation.

Caption: Simplified signaling pathway of Neutrophil Elastase.

Experimental Protocols

In Vitro Fluorometric Assay for this compound Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on human neutrophil elastase (HNE) activity using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), active enzyme

-

This compound

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation/emission wavelengths of ~380/500 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

Caption: Workflow for the in vitro elastase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following:

-

Blank (No Enzyme): Add Assay Buffer.

-

Positive Control (No Inhibitor): Add Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

-

Test Wells: Add the serially diluted this compound solutions.

-

-

Add the diluted HNE solution to the "Positive Control" and "Test Wells". Do not add enzyme to the "Blank" wells.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

-

Measurement:

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be optimized for the specific substrate used (typically around 380 nm excitation and 500 nm emission).

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the "Blank" from all other wells.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

-

V_inhibitor is the reaction rate in the presence of this compound.

-

V_control is the reaction rate of the "Positive Control" (no inhibitor).

-

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

References

Application Notes and Protocols for Cell-Based Assay of Elastase-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant focus of drug discovery efforts. Elastase-IN-1 is a novel small molecule inhibitor of neutrophil elastase. This document provides detailed protocols for a cell-based assay to determine the inhibitory activity of this compound, along with relevant signaling pathway and experimental workflow diagrams.

Signaling Pathway

Neutrophil elastase, upon its release, can trigger various signaling cascades that contribute to inflammation and tissue damage. One such pathway involves the upregulation of mucin MUC1, a process implicated in airway mucus hypersecretion. The diagram below illustrates a simplified signaling pathway initiated by neutrophil elastase.

A simplified diagram of a neutrophil elastase-induced signaling cascade.

Quantitative Data Summary

The inhibitory potency of this compound has been determined in a biochemical assay. It is important to note that IC50 values from biochemical assays may differ from those obtained in cell-based assays due to factors such as cell permeability, off-target effects, and cellular metabolism.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Biochemical | Elastase | 0.897 | [1] |

| Sivelestat | Biochemical | Human Neutrophil Elastase | 0.044 | [2] |

| GW-311616 | Biochemical | Human Neutrophil Elastase | 0.022 | [2] |

Experimental Workflow

The following diagram outlines the major steps for determining the cell-based activity of this compound.

Workflow for the cell-based fluorometric assay of this compound activity.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Human monocytic cell line U937 or human promyelocytic leukemia cell line HL-60. These cell lines are known to express neutrophil elastase.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Neutrophil Elastase Inducer: Phorbol 12-myristate 13-acetate (PMA) to stimulate elastase release from cells.

-

Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (MeOSuc-AAPV-AFC).

-

Assay Buffer: Tris-HCl or similar buffer at a physiological pH (e.g., 7.4).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Cell Culture

-

Culture U937 or HL-60 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Passage cells every 2-3 days.

Cell-Based Elastase Activity Assay Protocol

-

Cell Seeding:

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in fresh, serum-free culture medium.

-

Count the cells and adjust the density to 5 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate (5 x 10^4 cells/well).

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free culture medium at 2X the final desired concentrations.

-

Add 50 µL of the diluted this compound solutions to the appropriate wells.

-

For the positive control (no inhibition) and negative control (no cells) wells, add 50 µL of medium with the corresponding vehicle (e.g., DMSO) concentration.

-

Pre-incubate the plate at 37°C for 1 hour.

-

-

Stimulation of Elastase Release:

-

Prepare a 4X working solution of PMA in serum-free medium (e.g., 400 nM for a final concentration of 100 nM).

-

Add 50 µL of the PMA working solution to all wells except the negative control wells. Add 50 µL of medium to the negative control wells.

-

Incubate the plate at 37°C for 30-60 minutes to induce elastase release.

-

-

Enzymatic Reaction and Measurement:

-

Prepare the fluorogenic substrate solution in assay buffer at the recommended concentration (e.g., 100 µM).

-

Add 50 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 500 nm.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (V_inhibitor - V_negative_control) / (V_positive_control - V_negative_control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This application note provides a comprehensive guide for assessing the cell-based activity of this compound. The detailed protocols and diagrams are intended to facilitate the reproducible and accurate determination of the inhibitory potential of this compound in a cellular context, which is crucial for its further development as a therapeutic agent for elastase-driven diseases.

References

Application Notes and Protocols for the Neutrophil Elastase Inhibitor Sivelestat in Inflammatory Disease Models

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: The compound "Elastase-IN-1" is not a widely recognized or commercially available specific neutrophil elastase inhibitor. Therefore, this document utilizes Sivelestat (ONO-5046) , a potent and specific neutrophil elastase inhibitor with extensive characterization in scientific literature, as a representative example to provide detailed application notes and protocols.

Introduction

Neutrophil elastase (NE) is a serine protease predominantly released by activated neutrophils at sites of inflammation. While crucial for host defense against pathogens, dysregulated NE activity contributes significantly to the pathology of numerous inflammatory diseases by degrading extracellular matrix components and modulating inflammatory signaling pathways. Consequently, selective inhibition of NE presents a promising therapeutic strategy. Sivelestat is a competitive and selective inhibitor of neutrophil elastase, demonstrating efficacy in various preclinical models of inflammatory diseases. These application notes provide a comprehensive overview of Sivelestat's properties and detailed protocols for its use in studying inflammatory disease models.

Mechanism of Action

Sivelestat acts as a potent and specific competitive inhibitor of neutrophil elastase. It does not significantly inhibit other serine proteases such as trypsin, chymotrypsin, or pancreatic elastase at therapeutic concentrations, highlighting its selectivity. By binding to the active site of NE, Sivelestat prevents the breakdown of key extracellular matrix proteins like elastin and blocks the downstream inflammatory signaling cascades initiated by NE activity.

Data Presentation

In Vitro Inhibitory Activity of Sivelestat

| Enzyme | Species | IC50 Value | Ki Value | Reference |

| Neutrophil Elastase | Human | 44 nM | 200 nM | [1][2][3][4][5] |

| Neutrophil Elastase | Mouse | 49 nM | - | [1] |

| Neutrophil Elastase | Rat | 19 nM | - | [1] |

| Pancreatic Elastase | Porcine | 5.6 µM | - |

In Vivo Efficacy of Sivelestat in Inflammatory Disease Models

| Disease Model | Animal Model | Sivelestat Dose & Route | Key Findings | Reference |

| Acute Lung Injury (ALI) | Rat (LPS-induced) | 10, 15 mg/kg (i.p.) | Reduced lung injury scores, decreased lung wet/dry ratio, decreased serum TNF-α and IL-8. | [6][7] |

| Acute Lung Injury (ALI) | Rat (Klebsiella pneumoniae-induced) | 50, 100 mg/kg (i.p.) | Alleviated lung tissue injury, reduced inflammatory cytokine levels (TNF-α, IL-1β, IL-6), and improved survival. | [8] |

| Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg (i.p.) | Reduced arthritis scores, decreased serum IL-6 and TNF-α. | [9] |

| Acute Inflammatory Arthritis | Mouse (Kaolin/Carrageenan-induced) | 50 mg/kg (i.p.) | Reduced vascular perfusion and leukocyte adhesion in the joint. | [10] |

| Ischemia-Reperfusion Injury | Rat (Bladder) | 15, 60 mg/kg (i.p.) | Prevented ischemia-reperfusion injury. | [1] |

Signaling Pathways and Experimental Workflow

Neutrophil Elastase-Mediated Inflammatory Signaling Pathway

Caption: Neutrophil Elastase Signaling Pathway and Inhibition by Sivelestat.

General Experimental Workflow for Evaluating Sivelestat in an Inflammatory Disease Model

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. neutrophil elastase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sivelestat (EI-546, LY544349, ONO5046) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of an Elastase Inhibitor in Mice

Topic: In vivo administration of a novel elastase inhibitor, designated here as Elastase-IN-1, in a murine model of elastase-induced lung injury.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elastases are a class of proteases that break down elastin, a critical protein for the elasticity of various tissues, including the lungs and blood vessels.[1] Overactivity of elastases is implicated in the pathogenesis of several inflammatory diseases, most notably in chronic obstructive pulmonary disease (COPD) and emphysema, where the progressive destruction of alveolar tissue leads to breathing difficulties.[2][3] Animal models, particularly in mice, are crucial for understanding disease mechanisms and for the preclinical evaluation of therapeutic interventions that target elastase activity.[2][4]

This document provides detailed application notes and protocols for the in vivo administration and efficacy testing of a hypothetical novel elastase inhibitor, "this compound," in a well-established murine model of elastase-induced emphysema.

Signaling Pathway of Elastase-Induced Lung Injury

The intratracheal administration of elastase in mice initiates a cascade of events that mimic key aspects of human emphysema. The introduced elastase directly degrades elastin fibers in the lung parenchyma. This initial damage triggers an inflammatory response, characterized by the recruitment of immune cells such as neutrophils and macrophages.[5][6] These inflammatory cells, in turn, release endogenous proteases, including neutrophil elastase and matrix metalloproteinases (MMPs), which further amplify tissue destruction.[4][5] This cycle of proteolysis and inflammation leads to the enlargement of airspaces, loss of lung elasticity, and impaired gas exchange, which are the hallmarks of emphysema.[2][3]

Caption: Signaling pathway of elastase-induced lung injury and the inhibitory action of this compound.

Experimental Protocols

Murine Model of Elastase-Induced Emphysema

A widely used and reproducible model involves the intratracheal instillation of porcine pancreatic elastase (PPE) into mice.[2][4][7]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Porcine Pancreatic Elastase (PPE)

-

Sterile saline (0.9% NaCl)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Animal intubation platform and laryngoscope

-

Microsyringe or catheter for intratracheal instillation

Procedure:

-

Anesthetize the mouse using a standardized and approved protocol.

-

Place the anesthetized mouse in a supine position on the intubation platform.

-

Visualize the trachea using a laryngoscope and gently insert a catheter or a specialized needle.

-

Administer a single dose of PPE dissolved in sterile saline directly into the lungs via the catheter. The typical dose can range from 0.1 to 2 units of PPE per mouse, in a volume of 50-100 µL.[8][9] A control group should receive an equivalent volume of sterile saline.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

The development of emphysema is typically assessed 21 to 28 days after PPE administration.[3][7]

Administration of this compound

The route and frequency of administration for this compound will depend on its pharmacokinetic properties. Common routes for in vivo administration in mice include intraperitoneal (IP) injection, oral gavage (PO), or intravenous (IV) injection.

Protocol for Intraperitoneal Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic).

-

Administer this compound to the treatment group via IP injection at a predetermined dose. The dosing regimen can be prophylactic (starting before PPE administration) or therapeutic (starting after the induction of lung injury).

-

A vehicle control group should receive injections of the vehicle solution on the same schedule.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the murine model of elastase-induced emphysema.

Caption: Experimental workflow for evaluating this compound in a mouse model of emphysema.

Data Presentation and Outcome Measures

The efficacy of this compound should be assessed using a combination of functional, histological, and biochemical endpoints.

Pulmonary Function Tests

At the experimental endpoint, lung function can be measured in anesthetized mice using a specialized ventilator system. Key parameters to assess include:

-

Compliance: A measure of the lung's ability to stretch and expand. In emphysema, compliance is typically increased due to the loss of elastic recoil.[3]

-

Elastance: The reciprocal of compliance, representing the stiffness of the lungs.

-

Inspiratory Capacity: The maximum volume of air that can be inhaled.

Histological Analysis

Following pulmonary function tests, the lungs should be harvested for histological examination.

-

Perfuse the lungs with saline and then inflate and fix them with a fixative such as 10% neutral buffered formalin.

-

Embed the fixed lungs in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).

-

Quantify the degree of airspace enlargement using morphometric analysis to determine the mean linear intercept (Lm).[4][8] An increase in Lm is indicative of emphysema.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF can be collected to assess the inflammatory state of the lungs.

-

Cannulate the trachea of a euthanized mouse.

-

Instill and aspirate a known volume of sterile saline or PBS several times.

-

Centrifuge the collected fluid to separate the cells from the supernatant.

-

Perform total and differential cell counts on the cell pellet to quantify neutrophils, macrophages, and lymphocytes.

-

The supernatant can be used for measuring cytokine levels (e.g., TNF-α, IL-1β) and elastase activity.[9][10]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated from such a study.

Table 1: Pulmonary Function Parameters

| Group | Compliance (mL/cmH₂O) | Elastance (cmH₂O/mL) | Inspiratory Capacity (mL) |

| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + this compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + this compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Histological and Inflammatory Markers

| Group | Mean Linear Intercept (µm) | Total BALF Cells (x10⁵) | BALF Neutrophils (x10⁴) | BALF Macrophages (x10⁴) |

| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + this compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| PPE + this compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Safety and Toxicity

Preliminary safety and toxicity studies for this compound should be conducted. This may involve administering the compound to healthy mice at various doses and monitoring for adverse effects, changes in body weight, and any signs of distress. Gross and microscopic examination of major organs can also be performed to identify any potential toxicity.[11]

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the in vivo evaluation of a novel elastase inhibitor, this compound, in a murine model of elastase-induced emphysema. A thorough assessment using functional, histological, and biochemical endpoints will be crucial in determining the therapeutic potential of such a compound for the treatment of elastase-mediated lung diseases.

References

- 1. Pancreatic elastase - Wikipedia [en.wikipedia.org]

- 2. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. A murine model of elastase- and cigarette smoke-induced emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Elastin fragments drive disease progression in a murine model of emphysema [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. Amelioration of elastase-induced lung emphysema and reversal of pulmonary hypertension by pharmacological iNOS inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of elastase-induced emphysema on muscle and bone in mice | PLOS One [journals.plos.org]

- 10. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Studies with the Partially Purified Protease (Elastase) from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Dose-Response Curve of Elastase-IN-1: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of Elastase-IN-1, a known inhibitor of human neutrophil elastase (HNE). Neutrophil elastase is a serine protease implicated in a variety of inflammatory diseases, making the characterization of its inhibitors a critical aspect of drug discovery.[1][2][3] The protocol herein details a fluorometric kinetic assay, a standard method for assessing the potency of HNE inhibitors.[4][5] Included are detailed experimental procedures, data analysis guidelines, and visual representations of the workflow and the relevant biological pathway to ensure clarity and reproducibility.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[3][6] Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.[1][2] While essential for host defense, dysregulated HNE activity is a key contributor to the pathology of several chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.[1][3] Consequently, the development of potent and specific HNE inhibitors is a significant therapeutic strategy.

This compound has been identified as an inhibitor of elastase with a reported IC50 value of 0.897 µM. To rigorously characterize its inhibitory potential, a dose-response curve must be generated. This curve graphically represents the relationship between the concentration of the inhibitor and the extent of enzyme inhibition.[7] From this curve, the IC50 value, the concentration of an inhibitor required to reduce the enzyme's activity by 50%, can be accurately determined. This application note provides a detailed protocol for a fluorometric assay to determine the dose-response curve of this compound against HNE.

Principle of the Assay

The activity of HNE is measured using a fluorogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeO-Suc-AAPV-AMC).[8][9] HNE cleaves this substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the elastase activity.[4] In the presence of an inhibitor like this compound, the enzymatic activity of HNE is reduced, leading to a decrease in the rate of fluorescence generation. By measuring this rate at various concentrations of this compound, a dose-response curve can be constructed and the IC50 value calculated.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Human Neutrophil Elastase (HNE) | Example Supplier | Example Cat. No. |

| This compound | Example Supplier | HY-146070 |

| Fluorogenic Substrate (MeO-Suc-AAPV-AMC) | Example Supplier | Example Cat. No. |

| Assay Buffer (e.g., 0.1 M HEPES, pH 7.5) | In-house or Commercial | N/A |

| Dimethyl Sulfoxide (DMSO), anhydrous | Example Supplier | Example Cat. No. |

| 96-well black, flat-bottom microplate | Example Supplier | Example Cat. No. |

| Microplate reader with fluorescence detection | N/A | N/A |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (0.1 M HEPES, pH 7.5): Prepare a 0.1 M solution of HEPES in ultrapure water and adjust the pH to 7.5 with NaOH.

-

HNE Stock Solution (1 mg/mL): Reconstitute lyophilized HNE in a suitable buffer as per the manufacturer's instructions to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

-

Working HNE Solution: Immediately before use, dilute the HNE stock solution in Assay Buffer to the desired final concentration (e.g., 20 nM). Keep on ice.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Vortex to ensure complete dissolution. Store at -20°C.

-

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A common approach is to perform 1:3 serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.01 µM).

-

Substrate Stock Solution (10 mM): Dissolve MeO-Suc-AAPV-AMC in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM) immediately before use.

Assay Procedure

-

Plate Setup:

-

Add 50 µL of Assay Buffer to the "Blank" wells.

-

Add 50 µL of the various dilutions of this compound to the "Inhibitor" wells.

-

Add 50 µL of Assay Buffer to the "Enzyme Control" (100% activity) wells.

-

-

Enzyme Addition:

-

Add 25 µL of the working HNE solution to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Blank" wells.

-

-

Pre-incubation:

-

Mix the contents of the wells gently by tapping the plate.

-

Incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the working substrate solution to all wells.

-

-

Fluorescence Measurement:

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:

% Inhibition = [1 - (V₀ inhibitor - V₀ blank) / (V₀ enzyme control - V₀ blank)] x 100

-

Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Data for this compound Dose-Response Curve

| This compound Conc. (µM) | Log [Inhibitor] | Average Rate (RFU/min) | % Inhibition |

| 100 | 2 | 5.2 | 98.1 |

| 33.3 | 1.52 | 8.1 | 92.5 |

| 11.1 | 1.05 | 15.4 | 85.3 |

| 3.7 | 0.57 | 35.8 | 65.9 |

| 1.23 | 0.09 | 78.2 | 25.3 |

| 0.41 | -0.39 | 95.6 | 8.9 |

| 0.14 | -0.85 | 102.3 | 2.5 |

| 0.05 | -1.30 | 104.8 | 0.1 |

| 0 (Enzyme Control) | N/A | 105.0 | 0 |

| 0 (Blank) | N/A | 2.0 | N/A |

Summary of Results:

| Parameter | Value |

| IC50 | 0.9 µM |

| Hill Slope | -1.2 |

Mandatory Visualizations

Caption: Experimental workflow for IC50 determination.

Caption: HNE signaling pathway and inhibition.

Conclusion

The protocol described provides a robust and reproducible method for determining the dose-response curve and IC50 value of this compound. Accurate characterization of inhibitor potency is a fundamental step in the preclinical evaluation of potential therapeutic agents for inflammatory diseases driven by excessive neutrophil elastase activity. The provided workflow and diagrams serve as a clear guide for researchers in this field.

References

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 3. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Elastase-IN-1 solubility and stability issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elastase-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of elastase, a serine protease. Its primary mechanism of action is the inhibition of elastase activity, which has an IC50 (half-maximal inhibitory concentration) of 0.897 µM for elastase. By inhibiting elastase, this compound can modulate various physiological and pathological processes in which elastase is implicated, such as inflammation and tissue remodeling.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its chemical structure, a quinoline hydrazone derivative, this compound is expected to have limited solubility in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent. See the table below for general solubility guidelines.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend dissolving this compound in 100% DMSO to a concentration of 10 mM. For cellular assays, the stock solution can then be further diluted in the aqueous buffer of your choice. Ensure the final concentration of DMSO in your experiment is kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions in aqueous buffers on the day of the experiment.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: I've diluted my this compound stock solution into my aqueous experimental buffer, and I'm observing precipitation.

Possible Causes & Solutions:

-

Low Aqueous Solubility: this compound, like many quinoline derivatives, likely has poor solubility in aqueous solutions.

-

Solution: Decrease the final concentration of this compound in your assay. If possible, perform a solubility test to determine the maximum soluble concentration in your specific buffer.

-

-

High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in your aqueous buffer can sometimes cause compounds to precipitate out.

-

Solution: Ensure your final DMSO concentration is as low as possible, ideally below 0.5%.

-

-

Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of your compound.

-

Solution: Experiment with different buffer systems (e.g., PBS, Tris) and pH levels to find the optimal conditions for solubility.

-

Issue 2: Loss of Compound Activity Over Time

Problem: My freshly prepared solutions of this compound show good inhibitory activity, but the activity decreases upon storage.

Possible Causes & Solutions:

-

Hydrolytic Instability: The hydrazone moiety in this compound can be susceptible to hydrolysis, especially in aqueous solutions and at acidic pH. This can lead to the degradation of the compound and loss of activity.

-

Solution: Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Avoid storing the compound in aqueous solutions for extended periods. If you must store it for a short time, keep it on ice.

-

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.

-

Solution: Aliquot your DMSO stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

-

-

Light Sensitivity: Some compounds are sensitive to light.

-

Solution: Store both the solid compound and stock solutions protected from light.

-

Data Presentation

Table 1: General Solubility Profile of this compound

| Solvent | General Solubility | Notes |

| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Poorly Soluble | Not recommended as a primary solvent. |

| Water | Insoluble | Direct dissolution in water is not recommended. |

| PBS (pH 7.4) | Very Poorly Soluble | Dilute from a DMSO stock. Final concentration should be carefully determined to avoid precipitation. |

Table 2: General Stability Profile of this compound

| Condition | General Stability | Recommendations |

| Solid (-20°C) | Stable for ≥ 1 year | Store desiccated and protected from light. |

| DMSO Stock (-20°C) | Stable for several weeks | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Buffer (RT) | Unstable, prone to hydrolysis | Prepare fresh for each experiment. |

| Aqueous Buffer (4°C) | Limited stability | Use within a few hours of preparation. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Carefully weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 320.30 g/mol , dissolve 3.203 mg in 1 mL of DMSO).

-

Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

-

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: In Vitro Elastase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Elastase Solution: Prepare a working solution of porcine pancreatic elastase or human neutrophil elastase in Assay Buffer. The final concentration should be determined based on the linear range of the assay.

-

Substrate Solution: Prepare a stock solution of a suitable chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in an appropriate solvent (e.g., DMSO or the assay buffer).

-

This compound Dilutions: Prepare a serial dilution of your this compound DMSO stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO in Assay Buffer).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the this compound dilutions or vehicle control to the wells.

-

Add 60 µL of the Elastase solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate solution to each well.

-

Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength in a kinetic mode for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Technical Support Center: Optimizing Elastase-IN-1 Concentration for Cell Culture